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Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of GSK2973980A,

a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). The following

protocols are intended to assist in the design and execution of cell-based assays to study the

effects of GSK2973980A on triglyceride synthesis and cellular lipid metabolism.

Introduction
GSK2973980A is a small molecule inhibitor of DGAT1, a key enzyme in the terminal step of

triglyceride (TG) synthesis.[1] By blocking DGAT1, GSK2973980A effectively reduces the

production of triglycerides, making it a valuable tool for research in metabolic diseases such as

obesity and non-alcoholic fatty liver disease (NAFLD). These protocols detail the use of

GSK2973980A in relevant cell lines, including C2C12 myoblasts and HepG2 hepatoma cells.

Quantitative Data Summary
The following table summarizes the reported in vitro potency of GSK2973980A.
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Parameter Cell Line Value Reference

IC50 (DGAT1

Inhibition)
- 3 nM [1]

IC50 (Cell-based TG

Synthesis)
C2C12 77 nM [1]

Signaling Pathway
GSK2973980A exerts its effect by directly inhibiting the enzymatic activity of DGAT1. This

enzyme is located in the endoplasmic reticulum and catalyzes the final and committed step in

the triglyceride synthesis pathway, the acylation of diacylglycerol (DAG) to form triacylglycerol

(TAG or TG). Inhibition of DGAT1 leads to a reduction in the cellular pool of triglycerides.

Endoplasmic Reticulum

Diacylglycerol (DAG) DGAT1

Fatty Acyl-CoA

Triglyceride (TG)
 Acylation

GSK2973980A

 Inhibition

Click to download full resolution via product page

Caption: GSK2973980A inhibits DGAT1, blocking triglyceride synthesis.

Experimental Workflow
The following diagram outlines a general workflow for studying the effects of GSK2973980A in

cell culture.
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Examples of Cellular Assays

1. Cell Culture
(e.g., C2C12, HepG2)

2. GSK2973980A Treatment
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4. Data Analysis Triglyceride Synthesis Assay Cellular Thermal Shift Assay (CETSA) Lipid Droplet Staining
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Caption: General workflow for in vitro studies of GSK2973980A.

Experimental Protocols
C2C12 Cell Culture and Differentiation
Objective: To culture and differentiate C2C12 mouse myoblasts for use in triglyceride synthesis

assays.

Materials:

C2C12 cells

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose,

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum

and 1% Penicillin-Streptomycin.

Phosphate-Buffered Saline (PBS)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12433303?utm_src=pdf-body-img
https://www.benchchem.com/product/b12433303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12433303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trypsin-EDTA (0.25%)

Cell culture flasks/plates

Protocol:

Cell Culture: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified

atmosphere of 5% CO2.

Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-

EDTA, and re-plate at a suitable sub-cultivation ratio (e.g., 1:5 to 1:10).

Differentiation: To induce differentiation into myotubes, allow myoblasts to reach 100%

confluency. Replace the Growth Medium with Differentiation Medium. Differentiated

myotubes will form within 3-5 days.

HepG2 Cell Culture
Objective: To culture HepG2 human hepatoma cells for use in target engagement and lipid

metabolism studies.

Materials:

HepG2 cells

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM supplemented with

10% FBS and 1% Penicillin-Streptomycin.

PBS

Trypsin-EDTA (0.05%)

Cell culture flasks/plates

Protocol:

Cell Culture: Culture HepG2 cells in Culture Medium at 37°C in a humidified atmosphere of

5% CO2.
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Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-

EDTA, and re-plate at a sub-cultivation ratio of 1:3 to 1:6.

Triglyceride Synthesis Assay (using radiolabeling)
Objective: To measure the effect of GSK2973980A on the rate of triglyceride synthesis in

cultured cells.

Materials:

Differentiated C2C12 cells or HepG2 cells in 24-well plates

GSK2973980A stock solution (in DMSO)

Assay Medium: Serum-free culture medium

[¹⁴C]-glycerol or [¹⁴C]-oleic acid

Oleic acid complexed to BSA

Cell lysis buffer

Solvents for lipid extraction (e.g., hexane:isopropanol)

Thin-layer chromatography (TLC) plates and developing solvents

Scintillation counter and fluid

Protocol:

Cell Plating: Seed cells in 24-well plates and allow them to adhere and/or differentiate.

Compound Treatment: Prepare serial dilutions of GSK2973980A in Assay Medium. Pre-

incubate the cells with the compound or vehicle (DMSO) for 1-2 hours.

Radiolabeling: Add [¹⁴C]-glycerol or [¹⁴C]-oleic acid (complexed with BSA) to each well and

incubate for 2-4 hours.
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Cell Lysis and Lipid Extraction: Wash the cells with cold PBS and lyse them. Extract the total

lipids using an appropriate solvent system.

TLC Separation: Spot the lipid extracts onto a TLC plate and develop the plate using a

suitable solvent system to separate triglycerides from other lipid species.

Quantification: Visualize the lipid spots (e.g., using iodine vapor), scrape the triglyceride

spots, and quantify the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition of triglyceride synthesis for each

concentration of GSK2973980A compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the target engagement of GSK2973980A with DGAT1 in intact cells.

Materials:

HepG2 cells

GSK2973980A stock solution (in DMSO)

PBS

Lysis buffer with protease inhibitors

PCR tubes or plates

Thermal cycler

Centrifuge

SDS-PAGE and Western blotting reagents

Anti-DGAT1 antibody

Protocol:
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Cell Treatment: Treat a suspension of HepG2 cells with GSK2973980A or vehicle (DMSO)

for 1 hour at 37°C.

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of

temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,

20,000 x g) to pellet the aggregated proteins.

Western Blotting: Collect the supernatant (containing the soluble proteins) and analyze the

amount of soluble DGAT1 by SDS-PAGE and Western blotting using an anti-DGAT1

antibody.

Data Analysis: Plot the amount of soluble DGAT1 as a function of temperature for both the

vehicle- and GSK2973980A-treated samples. A shift in the melting curve to a higher

temperature in the presence of GSK2973980A indicates target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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